The synthesis of 4-(tert-Butoxy)benzamide can be achieved through several methods, primarily involving the reaction of 4-hydroxybenzoic acid with tert-butyl chloroformate followed by an amination step. The following outlines a common synthetic route:
The molecular structure of 4-(tert-Butoxy)benzamide consists of a benzene ring substituted at the para position with a tert-butoxy group and an amide functional group.
4-(tert-Butoxy)benzamide can participate in various chemical reactions, including:
The mechanism of action for 4-(tert-Butoxy)benzamide largely depends on its interactions at the molecular level with biological targets.
4-(tert-Butoxy)benzamide has several potential applications in scientific research:
4-(tert-Butoxy)benzamide (CAS: 99985-67-8) is systematically named as 4-(2-methylpropan-2-yloxy)benzamide under IUPAC rules, reflecting its core benzamide scaffold substituted at the para-position with a tert-butoxy group (–OC(CH₃)₃) [3] [6]. The molecular formula C₁₁H₁₅NO₂ (molar mass: 193.24 g/mol) denotes a monosubstituted benzene derivative. Isomeric considerations include:
Property | Value | |
---|---|---|
Preferred IUPAC Name | 4-(2-methylpropan-2-yloxy)benzamide | |
CAS Registry Number | 99985-67-8 | |
Molecular Formula | C₁₁H₁₅NO₂ | |
Molar Mass | 193.24 g/mol | |
SMILES | O=C(N)C1=CC=C(OCC(C)(C)C)C=C1 | |
InChI Key | FGVYXJOVJVWXQQ-UHFFFAOYSA-N | [2] [3] |
Benzamides represent a privileged scaffold in drug discovery due to their modular structure, metabolic stability, and capacity for target engagement. The amide bond (–C(O)NH₂) enables hydrogen bonding with biological receptors, while the aromatic ring facilitates π-π stacking interactions [4] [7]. Historically, benzamide derivatives have delivered clinically significant agents:
Derivatives of 4-(tert-butoxy)benzamide are explored for their enhanced bioactivity and selectivity, driven by the tert-butoxy group’s steric and electronic properties:
Derivative Class | Activity | Mechanistic Insight | |
---|---|---|---|
Hydrazide-hydrazones | MIC: <1 µg/mL vs. Bacillus spp. | Disruption of cell wall synthesis | |
Nicotinic receptor NAMs | IC₅₀: 6.0 µM (hα4β2 nAChR) | Allosteric modulation at β-subunit site | |
tert-Alkoxy variants | Enhanced metabolic stability | Steric shielding of ether linkage | [5] [7] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1